Cas no 207291-76-7 ((2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate structure](https://ja.kuujia.com/scimg/cas/207291-76-7x500.png)
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate 化学的及び物理的性質
名前と識別子
-
- Fmoc-L-Alanine monohydrate
- N-Fmoc-L-alanine monohydrate
- Fmoc-Ala hydrate
- Fmoc-L-Alanine hydrate
- N-Fmoc-L-alanine
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate
- BP-20332
- 207291-76-7
- N-Fmoc-L-alanine Hydrate
- L-ALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-, HYDRATE (1:1)
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
- AC9765
- SCHEMBL3485413
- DTXSID50594848
- Fmoc-Ala-OH.H2O
- Fmoc-Ala-OHH2O
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine monohydrate
- (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID HYDRATE
- N-(9-FLUORENYLMETHOXYCARBONYL)-L-ALANIN&
- AKOS024360136
- AS-71655
- Fmoc-Ala-OH H2O
- FMOC-ALA-OH HYDRATE
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine monohydrate
- CS-0128323
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine--water (1/1)
- fmoc-l-ala hydrate
- MFCD00150487
-
- MDL: MFCD00150487
- インチ: InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m0./s1
- InChIKey: GAPWKFLOMOFHGO-MERQFXBCSA-N
- ほほえんだ: C[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(O)=O.O
計算された属性
- せいみつぶんしりょう: 311.11600
- どういたいしつりょう: 329.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 430
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 76.6Ų
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 155-158 °C(lit.)
- すいようせい: Insoluble in water.
- PSA: 75.63000
- LogP: 3.38910
- ようかいせい: 未確定
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate セキュリティ情報
- WGKドイツ:3
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-XE282-1g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate |
207291-76-7 | 98% | 1g |
¥103.0 | 2022-03-01 | |
Aaron | AR002JMH-1g |
L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1) |
207291-76-7 | 95% | 1g |
$8.00 | 2025-01-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYL023-1-10g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate |
207291-76-7 | 95% | 10g |
¥231.0 | 2024-04-22 | |
Aaron | AR002JMH-5g |
L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1) |
207291-76-7 | 95% | 5g |
$8.00 | 2025-01-21 | |
abcr | AB175828-250g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine monohydrate, 99% (Fmoc-L-Ala-OH.H2O); . |
207291-76-7 | 99% | 250g |
€142.50 | 2024-04-18 | |
1PlusChem | 1P002JE5-25g |
L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1) |
207291-76-7 | 98% | 25g |
$21.00 | 2023-12-19 | |
A2B Chem LLC | AB17645-25g |
Fmoc-ala-oh h2o |
207291-76-7 | 98% | 25g |
$17.00 | 2024-04-20 | |
eNovation Chemicals LLC | D768699-25g |
L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1) |
207291-76-7 | 98% | 25g |
$80 | 2025-02-18 | |
eNovation Chemicals LLC | D768699-25g |
L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1) |
207291-76-7 | 98% | 25g |
$80 | 2025-02-24 | |
eNovation Chemicals LLC | D768699-500g |
L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1) |
207291-76-7 | 98% | 500g |
$385 | 2025-02-18 |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate 関連文献
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrateに関する追加情報
Introduction to (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate (CAS No. 207291-76-7)
(2S-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. With a CAS number of 207291-76-7, this compound represents a fusion of advanced synthetic methodologies and biological activity, making it a subject of extensive research and development. Its unique structural features, characterized by a chiral center and a fluorenyl moiety, contribute to its potential applications in drug design and therapeutic interventions.
The compound's structure consists of an amino acid derivative with a protecting group at the carboxyl terminus, specifically a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is commonly employed in peptide synthesis to safeguard the amino group during coupling reactions. The presence of the (2S) configuration at the chiral center ensures enantioselectivity, which is crucial for many biological applications where stereochemistry plays a pivotal role in efficacy and safety.
The fluorenyl group, a prominent feature in this molecule, is known for its rigidity and hydrophobicity. These properties make it an attractive component in drug design, as it can enhance binding affinity and stability in biological targets. Recent studies have highlighted the role of fluorene derivatives in developing small-molecule inhibitors and probes for various biological pathways. The incorporation of such moieties into pharmacophores has shown promise in targeting enzymes and receptors involved in diseases like cancer, inflammation, and neurodegeneration.
In the realm of medicinal chemistry, the synthesis of chiral amino acids remains a challenging yet rewarding endeavor. The (2S)-configuration of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate makes it a valuable building block for constructing enantiomerically pure drugs. Enantioselective synthesis techniques have evolved significantly, enabling the production of complex chiral molecules with high precision. These advancements have been instrumental in developing drugs that exhibit improved pharmacokinetic profiles and reduced side effects.
The hydrate form of this compound indicates its solubility in polar solvents, which is advantageous for both synthetic and pharmaceutical applications. Solubility is a critical factor in drug formulation, as it influences bioavailability and therapeutic efficacy. The ability to dissolve in water or organic solvents allows for versatile formulation strategies, including oral, injectable, or topical delivery systems.
Recent research has explored the potential of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate as a precursor in the synthesis of bioactive peptides and peptidomimetics. Peptides have long been recognized for their therapeutic potential due to their ability to mimic natural bioactive molecules and interact with specific biological targets. The Fmoc-protected amino acid derivative serves as an intermediate, allowing for stepwise assembly of complex peptide structures with high fidelity.
The fluorenyl group also lends itself to spectroscopic detection methods, making this compound useful in biochemical assays and drug discovery processes. Fluorescent probes based on fluorene derivatives are widely used for imaging cellular processes and detecting molecular interactions. The combination of chiral specificity and photophysical properties makes (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate a promising candidate for developing novel diagnostic tools.
In conclusion, (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features, including the chiral center and fluorenyl moiety, contribute to its versatility in drug design and therapeutic applications. As research continues to uncover new synthetic methodologies and biological targets, compounds like this are poised to play a crucial role in the development of next-generation therapeutics.
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